![molecular formula C11H19N3O B7510995 N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B7510995.png)
N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide is a chemical compound that belongs to the class of amides. It is also known as TMPM or TAK-659. TMPM has gained significant attention in scientific research due to its potential application in the treatment of various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
The mechanism of action of TMPM involves the inhibition of BTK. BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) activation. BCR activation plays a crucial role in the survival and proliferation of B-cells, which are involved in various autoimmune disorders and cancers. Inhibition of BTK by TMPM leads to the death of B-cells and can potentially be used as a therapeutic approach for the treatment of autoimmune disorders and cancers.
Biochemical and physiological effects:
TMPM has been shown to have various biochemical and physiological effects. Studies have shown that TMPM inhibits the activity of BTK, leading to the death of cancer cells and B-cells. TMPM has also been shown to reduce the production of various cytokines, which are involved in the inflammatory response. This reduction in cytokine production can potentially be used as a therapeutic approach for the treatment of various autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of TMPM in lab experiments is its specificity towards BTK. TMPM selectively inhibits the activity of BTK, leading to minimal off-target effects. However, one of the limitations of TMPM is its poor solubility in water, which can make its use in lab experiments challenging.
Orientations Futures
1. Combination therapy: TMPM can potentially be used in combination with other drugs for the treatment of various diseases, including cancers and autoimmune disorders.
2. Development of new analogs: The synthesis of new analogs of TMPM with improved solubility and potency can potentially lead to the development of more effective drugs.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of TMPM in humans.
4. Identification of new targets: Further research is needed to identify new targets for TMPM, which can potentially lead to the development of new drugs for the treatment of various diseases.
Conclusion:
TMPM is a chemical compound that has gained significant attention in scientific research due to its potential application in the treatment of various diseases. Its specificity towards BTK makes it a promising drug candidate for the treatment of cancers and autoimmune disorders. Further research is needed to evaluate its safety and efficacy in humans and to identify new targets for its application.
Méthodes De Synthèse
The synthesis of TMPM involves the reaction of 1-methylpyrazole with 2,2-dimethylpropionyl chloride in the presence of a base. The resulting product is then purified through various chromatographic techniques.
Applications De Recherche Scientifique
TMPM has been extensively studied for its potential application in the treatment of various diseases. One of the significant areas of research is its use in the treatment of cancer. Studies have shown that TMPM inhibits the activity of the enzyme Bruton's tyrosine kinase (BTK), which is involved in the growth and survival of cancer cells. This inhibition leads to the death of cancer cells and can potentially be used as a therapeutic approach for the treatment of various types of cancer.
Propriétés
IUPAC Name |
N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-11(2,3)10(15)13(4)7-9-6-12-14(5)8-9/h6,8H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMQANIOBFKJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

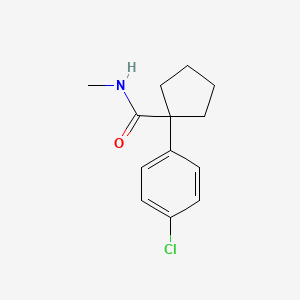

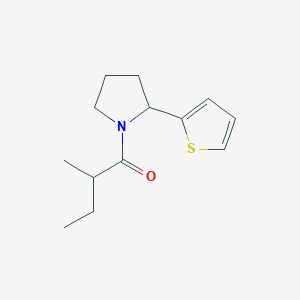
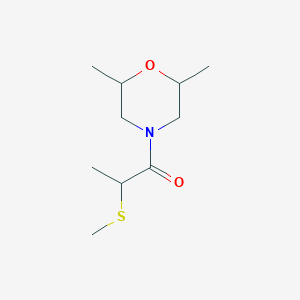
![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)
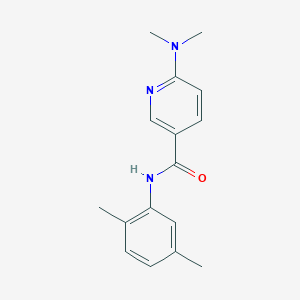
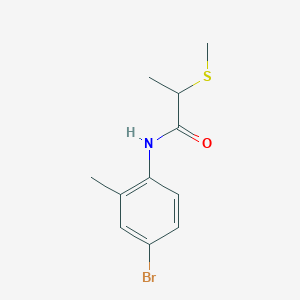
![N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)

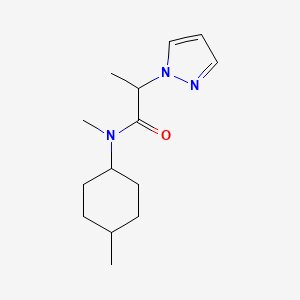
![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)


![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)